molecular formula C7H6F3NO2 B1419133 Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate CAS No. 952182-25-1

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Cat. No. B1419133
M. Wt: 193.12 g/mol
InChI Key: PQFWTUPLKUNQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate” likely refers to a chemical compound that contains a pyrrole ring, a common structure in many biologically active molecules . The trifluoromethyl group is often used in medicinal chemistry due to its unique physicochemical properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylated pyridines are often synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and another relying on the assembly of pyridine from a trifluoromethyl-containing building block .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Trifluoromethyl groups are often involved in various chemical reactions due to their unique properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl groups can influence the properties of the compounds they are part of, often increasing their stability and lipophilicity .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is a common feature in these drugs .
    • The trifluoromethyl group can be incorporated into potential drug molecules, contributing to their syntheses and uses for various diseases and disorders .
    • The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Medicinal Chemistry

    • Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate has been used to study the effects of oxidative stress .
    • It has potential as an anti-inflammatory agent .
    • It has also been used to study the effects of various drugs on the body, as well as its potential as an anti-cancer agent .
  • Organic Chemistry

    • Compounds with boronic acid groups, such as (5-(Trifluoromethyl)quinolin-8-yl)boronic acid, are of interest due to their ability to participate in Suzuki-Miyaura couplings.
    • This type of coupling reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.
  • Pharmaceutical Applications

    • The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
    • Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .
  • Synthetic Chemistry

    • The iodotrifluoromethylated products are potential handles for additional transformation, i.e., oxy- and aminotrifluoromethylation and conversion to trifluoromethylated alkenes by action of base .
  • Agrochemical Applications

    • Trifluoromethyl group occurs in certain abiotically synthesized natural fluorocarbon based compounds . Sulfoxaflor is used as a systemic insecticide .
  • Pharmaceutical Applications

    • The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
    • Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .
  • Synthetic Chemistry

    • The iodotrifluoromethylated products are potential handles for additional transformation, i.e., oxy- and aminotrifluoromethylation and conversion to trifluoromethylated alkenes by action of base .
  • Agrochemical Applications

    • Trifluoromethyl group occurs in certain abiotically synthesized natural fluorocarbon based compounds . Sulfoxaflor is used as a systemic insecticide .

Future Directions

The future directions for this compound would likely depend on its specific applications. Trifluoromethyl-containing compounds have been increasingly used in various fields, including the pharmaceutical and agrochemical industries, and research into new applications is ongoing .

properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-3-5(11-4)7(8,9)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFWTUPLKUNQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662709
Record name Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

CAS RN

952182-25-1
Record name Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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